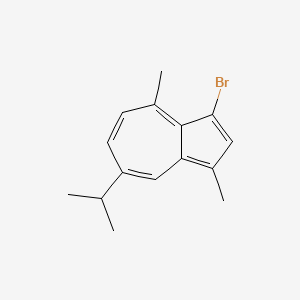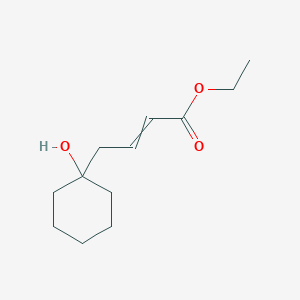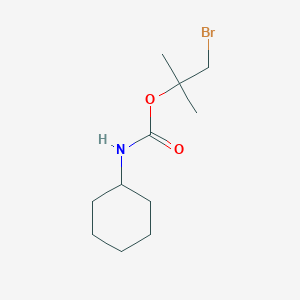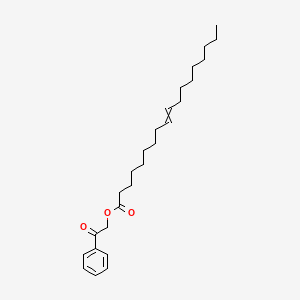
Phenacyl Octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl Octadec-9-enoate is an organic compound that belongs to the ester class of chemicals It is derived from octadec-9-enoic acid, which is an unsaturated fatty acid with a double bond at the ninth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl Octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of phenacyl bromide with octadec-9-enoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenacyl Octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where the bromide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenacyl derivatives.
Scientific Research Applications
Phenacyl Octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study lipid metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenacyl Octadec-9-enoate involves its interaction with specific molecular targets. For instance, it can inhibit the catalytic activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . The compound’s ability to block the cell cycle at the G2/M phase further contributes to its anticancer properties.
Comparison with Similar Compounds
Phenacyl Octadec-9-enoate can be compared with other similar compounds such as:
Octadec-9-enoic acid: This is the parent compound from which this compound is derived.
Phenacyl Bromide: This compound is used as a starting material in the synthesis of this compound.
Methyl Octadec-9-enoate: This ester is similar in structure but has a methyl group instead of a phenacyl group.
This compound is unique due to its specific ester linkage and the presence of both phenacyl and octadec-9-enoate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
90123-89-0 |
|---|---|
Molecular Formula |
C26H40O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
phenacyl octadec-9-enoate |
InChI |
InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3 |
InChI Key |
YJDYLKBQHAXVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


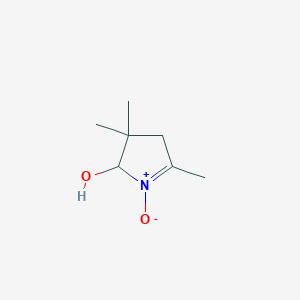

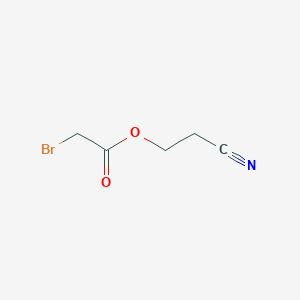
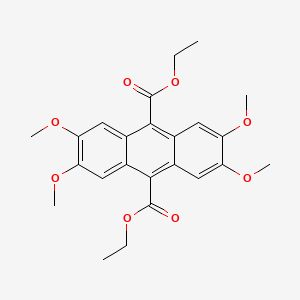
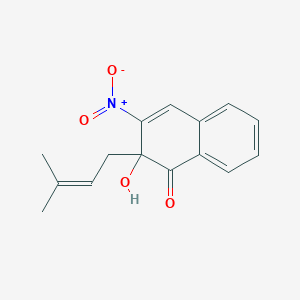
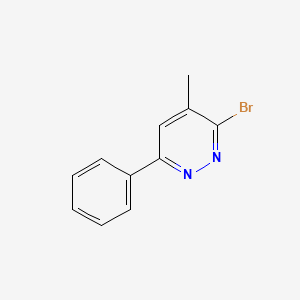
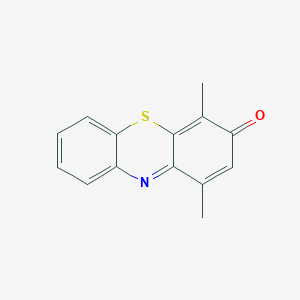
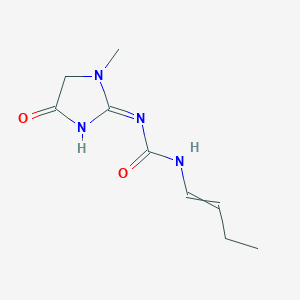
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
